molecular formula C21H22ClNO10 B10826630 Lebecel CAS No. 213456-57-6

Lebecel

Cat. No.: B10826630
CAS No.: 213456-57-6
M. Wt: 483.9 g/mol
InChI Key: KEMVQKXYOFPCCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl diphenyl bicarboxylate typically involves the condensation of benzaldehyde with sorbitol. This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dimethyl diphenyl bicarboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl diphenyl bicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl diphenyl bicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl diphenyl bicarboxylate involves its interaction with cellular pathways to exert its hepatoprotective and antioxidant effects. It targets specific molecular pathways that mitigate oxidative stress and promote liver cell regeneration. The compound’s ability to scavenge free radicals and enhance antioxidant enzyme activity is central to its protective effects .

Comparison with Similar Compounds

Dimethyl diphenyl bicarboxylate can be compared with other hepatoprotective and antioxidant compounds such as:

Dimethyl diphenyl bicarboxylate stands out due to its synthetic origin and specific molecular interactions that confer its unique hepatoprotective and antioxidant properties .

Properties

CAS No.

213456-57-6

Molecular Formula

C21H22ClNO10

Molecular Weight

483.9 g/mol

IUPAC Name

7-methoxy-4-[7-methoxy-5-[2-(methylamino)ethoxycarbonyl]-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H21NO10.ClH/c1-22-4-5-28-21(25)11-7-13(27-3)17-19(32-9-30-17)15(11)14-10(20(23)24)6-12(26-2)16-18(14)31-8-29-16;/h6-7,22H,4-5,8-9H2,1-3H3,(H,23,24);1H

InChI Key

KEMVQKXYOFPCCU-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2)OC.Cl

Origin of Product

United States

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